molecular formula C13H11NO2 B094511 N-(4-hydroxyphenyl)benzamide CAS No. 15457-50-8

N-(4-hydroxyphenyl)benzamide

Cat. No.: B094511
CAS No.: 15457-50-8
M. Wt: 213.23 g/mol
InChI Key: CVPWYDXAVJCNAG-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)benzamide is an organic compound with the molecular formula C13H11NO2 It is characterized by the presence of a benzamide group attached to a hydroxyphenyl moiety

Scientific Research Applications

N-(4-Hydroxyphenyl)benzamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Hydroxyphenyl)benzamide can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate green chemistry principles, such as the use of non-toxic solvents and catalysts, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(4-Hydroxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Aminophenylbenzamide.

    Substitution: Ethers or esters of this compound.

Comparison with Similar Compounds

    N-(3,5-Dihydroxyphenyl)benzamide: Contains additional hydroxy groups, which may enhance its reactivity and biological activity.

    N-(4-Hydroxyphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(4-Hydroxyphenyl)benzoic acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness: N-(4-Hydroxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy and amide groups allow for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(4-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-9,15H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPWYDXAVJCNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165666
Record name Benzamide, N-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15457-50-8
Record name Benzamide, N-(4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015457508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-aminophenol (30.00 g, 275 mmol) in DMF (120 ml) at 0° C. under an atmosphere of nitrogen was added triethylamine (42.5 ml, 302 mmol, 1.2 eq). The reaction mixture was stirred for 10 minutes before dropwise addition of benzoyl chloride (31.9 ml, 275 mmol, 1.0 eq) over a period of 20 minutes. The reaction mixture was allowed to warm to room temperature and stirred for 18 hours. The reaction mixture was poured in ice cold water (800 ml) with vigorous stirring. A precipitate was collected by filtration and washed with water (2×500 ml). The precipitate was slurried in diethyl ether (1.5 L) and vigorously stirred for 30 minutes. The precipitate was collected by filtration and allowed to dry under reduced pressure to afford the title compound as an off-white solid (41.56 g, 71% yield).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
42.5 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
31.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
800 mL
Type
solvent
Reaction Step Three
Yield
71%

Synthesis routes and methods II

Procedure details

A solution of benzoyl chloride (2.30 ml, 20.0 mmol) in tetrahydrofuran (25 ml) was added dropwise to a solution of 4-aminophenol (2.18 g, 20.0 mmol) and triethylamine (10 ml) in tetrahydrofuran (75 ml) at ambient temperature and the reaction allowed to stir for a further 18 hours. The reaction was poured into water and the solid material which formed was collected by suction filtration. Recrystallisation from ethyl acetate/isohexane (1:1), followed by solvent evaporation in vacuo, yielded N-benzoyl 4-hydroxyaniline (3.05 g, 72% yield) as a white solid:
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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